3-(2,3,3-Trimethyl-5-sulfo-3H-indol-1-ium-1-yl)propane-1-sulfonate
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Overview
Description
3-(2,3,3-Trimethyl-5-sulfo-3H-indol-1-ium-1-yl)propane-1-sulfonate is a chemical compound with the molecular formula C14H19NO6S2 and a molecular weight of 361.43 g/mol . This compound belongs to the class of sulfonated indole derivatives and is known for its unique structural features, which include a sulfonate group attached to an indole ring.
Preparation Methods
The synthesis of 3-(2,3,3-Trimethyl-5-sulfo-3H-indol-1-ium-1-yl)propane-1-sulfonate typically involves the reaction of 2,3,3-trimethylindolenine with a sulfonating agent. The reaction conditions often include the use of a strong acid, such as sulfuric acid, to facilitate the sulfonation process . Industrial production methods may involve large-scale sulfonation reactions under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Scientific Research Applications
3-(2,3,3-Trimethyl-5-sulfo-3H-indol-1-ium-1-yl)propane-1-sulfonate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2,3,3-Trimethyl-5-sulfo-3H-indol-1-ium-1-yl)propane-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group enhances the compound’s solubility and allows it to interact with specific binding sites on proteins and other biomolecules . This interaction can lead to changes in the activity of the target molecules, resulting in various biological effects .
Comparison with Similar Compounds
3-(2,3,3-Trimethyl-5-sulfo-3H-indol-1-ium-1-yl)propane-1-sulfonate can be compared with other similar compounds, such as:
2,3,3-Trimethyl-3H-indole-5-sulfonic acid: This compound has a similar indole structure but lacks the additional sulfonate group on the propane chain.
2,3,3-Trimethylindolenine-5-sulfonic acid: This compound is also a sulfonated indole derivative but differs in the position and number of sulfonate groups.
The uniqueness of this compound lies in its dual sulfonate groups, which enhance its solubility and reactivity, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C14H19NO6S2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
3-(2,3,3-trimethyl-5-sulfoindol-1-ium-1-yl)propane-1-sulfonate |
InChI |
InChI=1S/C14H19NO6S2/c1-10-14(2,3)12-9-11(23(19,20)21)5-6-13(12)15(10)7-4-8-22(16,17)18/h5-6,9H,4,7-8H2,1-3H3,(H-,16,17,18,19,20,21) |
InChI Key |
IJNKOCJUWUUMCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C2=C(C1(C)C)C=C(C=C2)S(=O)(=O)O)CCCS(=O)(=O)[O-] |
Origin of Product |
United States |
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